![molecular formula C20H18F3N3O4S2 B2364558 N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide CAS No. 1421455-56-2](/img/structure/B2364558.png)

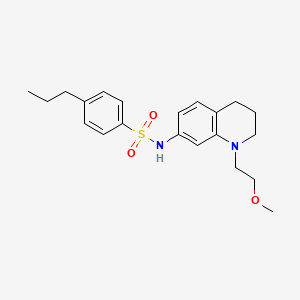

N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a thiazole ring, which is a versatile moiety in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of similar compounds starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Molecular Structure Analysis

The molecular structure of similar compounds consists of a thiazole ring, which carries nitrogen and sulfur atoms. This makes it a versatile entity in actions and reactions .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

- A study by Pişkin, Canpolat, and Öztürk (2020) found that a related benzenesulfonamide derivative exhibits properties useful for photodynamic therapy, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment. This suggests potential applications of similar compounds in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Anticancer Activities

- Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a pharmaceutical compound, which showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates the broad range of potential biological activities of benzenesulfonamide derivatives in medical research (Küçükgüzel et al., 2013).

Inhibitors of Kynurenine 3-Hydroxylase

- Research by Röver et al. (1997) identified N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds were effective in vitro and could be useful in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

DNA Binding and Anticancer Activity

- A study by González-Álvarez et al. (2013) explored the DNA binding and anticancer activity of mixed-ligand copper(II)-sulfonamide complexes. These complexes demonstrated significant antiproliferative activity in human tumor cells, indicating potential applications in cancer treatment (González-Álvarez et al., 2013).

Enzyme Inhibition Properties

- Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and enzyme inhibition potential. These compounds showed moderate inhibition against enzymes related to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Application in Synthesis and Catalysis

- Familoni (2002) highlighted the potential of benzenesulfonamide as a Directed Metalation Group (DMG) in arylsulfonamides, showing its application in heterocyclic synthesis and catalysis (Familoni, 2002).

Antimicrobial Properties for Textiles

- Mohamed et al. (2020) designed benzenesulfonamides with azo dyes for dyeing cotton fabrics, which conferred UV protection and antibacterial properties to the textiles (Mohamed et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on similar compounds could focus on finding new leads, which may later be translated into new drugs . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name |

N,N-dimethyl-4-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O4S2/c1-25(2)32(28,29)14-8-6-12(7-9-14)18(27)26-10-13(11-26)30-19-24-17-15(20(21,22)23)4-3-5-16(17)31-19/h3-9,13H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVBSIDTPUHFER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)

![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)